1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Description
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole-based compound featuring a nitro group (-NO₂) at the 3-position and a (2,4-difluorophenyl)methyl substituent at the 1-position of the pyrazole ring. The molecule’s structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the fluorine atoms on the aromatic ring.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 2,4-difluorobenzyl chloride with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products:
Reduction: 1-[(2,4-Difluorophenyl)methyl]-3-amino-1H-pyrazole
Substitution: Various substituted pyrazoles depending on the nucleophile used
Oxidation: Oxidized derivatives of the pyrazole ring
Scientific Research Applications
Pharmaceutical Research
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may exhibit biological activities such as anti-inflammatory or anti-cancer properties.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. Studies are ongoing to evaluate the efficacy of this specific pyrazole derivative in preclinical models.
Agrochemical Applications
The compound's unique chemical structure may also render it useful in the development of agrochemicals, particularly as a potential pesticide or herbicide. The difluorophenyl moiety can enhance the bioactivity and selectivity of agrochemical agents.
Case Study: Insecticidal Properties
Preliminary studies have shown that pyrazole derivatives can act as effective insecticides against common agricultural pests, potentially leading to new formulations that are both effective and environmentally friendly.
Material Science
In material science, this compound may be explored for its utility in synthesizing novel materials with specific electronic or optical properties. The incorporation of fluorine atoms often enhances the stability and performance of materials.
Case Study: Conductive Polymers
Research into conductive polymers indicates that incorporating such pyrazole derivatives could improve conductivity and thermal stability, making them suitable for applications in electronic devices.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis processes. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Case Study: Synthesis of New Pyrazole Derivatives
Chemists have utilized this compound as a building block for creating new pyrazole derivatives with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or interference with cellular pathways. The nitro group may play a role in generating reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
Key Observations:
Fluorine atoms on the benzyl group further increase electronegativity, influencing solubility and metabolic stability .
Lipophilicity : Chlorine substituents (e.g., in the 3-chloro-4-fluorophenyl analog) increase lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS No. 1240572-25-1) is a synthetic compound characterized by a difluorophenyl group attached to a pyrazole ring with a nitro substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is C10H7F2N3O, with a molecular weight of approximately 229.18 g/mol. The structure features a pyrazole ring that is known for its ability to interact with various biological targets.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to exert its effects through the inhibition of specific enzymes and interference with cellular pathways. The nitro group may generate reactive intermediates that can modify biological macromolecules, contributing to its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).
- IC50 Values : Approximately 7.76 µM for HCT116 and 9.76 µM for OVCAR-8, indicating moderate potency against these cancer types .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | MIC < 6.25 μg/mL |
| Escherichia coli | MIC < 6.25 μg/mL |
| Klebsiella pneumoniae | MIC < 6.25 μg/mL |
These findings suggest that this compound may be effective against common pathogens .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. In the case of this compound:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Nitro Group Positioning : The specific positioning of the nitro group on the pyrazole ring is crucial for its biological activity, affecting both reactivity and interaction with enzymes .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Pyrazole Kinase Inhibitors : A related study demonstrated that pyrazole-based kinase inhibitors exhibit significant antitumor activity across multiple cancer cell lines, reinforcing the potential of pyrazole derivatives in cancer therapy .
- Antimicrobial Efficacy Evaluation : Another investigation evaluated various substituted pyrazoles for their antimicrobial properties, revealing that modifications in their structure can lead to enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
